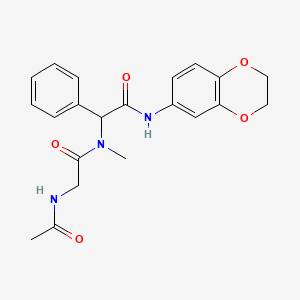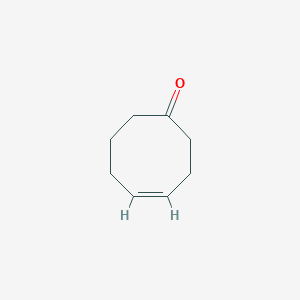
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a cyclopentene ring. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable cyclopentene derivative. One common method involves the use of pinacolborane as the boron source, which reacts with the cyclopentene derivative under mild conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a palladium or nickel complex, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, minimizing the need for extensive purification steps. The use of automated systems and advanced catalysts further enhances the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane undergoes a variety of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In the case of cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, which facilitates the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, leading to the inhibition of specific pathways and the induction of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is unique due to its cyclopentene ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C12H21BO2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9-7-6-8-10(9)13-14-11(2,3)12(4,5)15-13/h8-9H,6-7H2,1-5H3 |
Clave InChI |
ZMHFKBCTDKWBAM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)


![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)







![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)

